molecular formula C16H18BFO2 B12505334 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-

Cat. No.: B12505334
M. Wt: 272.1 g/mol
InChI Key: IIBGBAGPMAXLFW-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of 1-fluoro-2-naphthalenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar compounds to 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. What sets 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- apart is its unique structure, which imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C16H18BFO2

Molecular Weight

272.1 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3

InChI Key

IIBGBAGPMAXLFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)F

Origin of Product

United States

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